Carbamic acid, (3-methoxyphenyl)-, methyl ester
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Overview
Description
Methyl N-(3-methoxyphenyl)carbamate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.193 g/mol It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a 3-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-(3-methoxyphenyl)carbamate can be synthesized through a modified Hofmann rearrangement reaction. The process involves the reaction of 3-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol . The reaction mixture is heated at reflux for a specified period, followed by purification through flash column chromatography and recrystallization .
Industrial Production Methods: While specific industrial production methods for Methyl N-(3-methoxyphenyl)carbamate are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) in polyphosphoric acid (PPA) are employed for electrophilic amination.
Major Products:
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of aminophenylcarbamates and other substituted derivatives.
Scientific Research Applications
Methyl N-(3-methoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction is crucial in its potential therapeutic effects, such as antimicrobial and enzyme inhibitory activities .
Comparison with Similar Compounds
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
- Methyl N-(2,5-dimethoxyphenyl)carbamate
Comparison: Methyl N-(3-methoxyphenyl)carbamate is unique due to the position of the methoxy group on the aromatic ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Biological Activity
Carbamic acid, (3-methoxyphenyl)-, methyl ester, also known as methyl 3-methoxyphenylcarbamate, is a member of the carbamate class of compounds. Its structure features a methoxy group attached to a phenyl ring, which significantly influences its biological activity. This article reviews the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C10H13NO3
- Molecular Weight : 197.22 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water
The synthesis typically involves the reaction of methanol with 3-methoxyphenyl isocyanate or alternative methods such as the reaction of 3-methoxyphenol with phosgene followed by amination with methylamine.
Biological Activity Overview
Methyl 3-methoxyphenylcarbamate has been studied for its potential biological activities, particularly in the fields of pharmacology and toxicology. Key areas of investigation include:
The primary mechanism of action for methyl 3-methoxyphenylcarbamate involves covalent bonding with nucleophilic sites on enzymes, leading to inhibition. This interaction is critical for its potential therapeutic effects, particularly in enzyme inhibition related to neurotransmitter regulation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals interesting insights into the unique properties of methyl 3-methoxyphenylcarbamate:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Methyl N-(4-methoxyphenyl)carbamate | Carbamate | Moderate AChE inhibition |
Methyl N-(2-methoxyphenyl)carbamate | Carbamate | Antimicrobial properties |
Methyl N-(2,5-dimethoxyphenyl)carbamate | Carbamate | Enhanced lipophilicity |
The position of the methoxy group on the aromatic ring significantly influences reactivity and biological activity. Methyl 3-methoxyphenylcarbamate exhibits unique properties compared to its isomers due to this structural variation.
Case Studies and Research Findings
- Inhibitory Studies : A study investigating O-arylcarbamate inhibitors demonstrated that modifications at the meta position could enhance inhibitory potency against fatty acid amide hydrolase (FAAH), suggesting that similar modifications might improve the efficacy of methyl 3-methoxyphenylcarbamate in enzyme inhibition .
- Toxicological Assessments : Toxicological evaluations have shown that while carbamates generally exhibit low acute toxicity, prolonged exposure may lead to significant biological effects, including alterations in reproductive health in animal models .
- Neurotoxicity Studies : Research indicates that compounds like methyl 3-methoxyphenylcarbamate can interact adversely with neuronal signaling pathways when present at high concentrations, necessitating further investigation into their safety profiles .
Properties
CAS No. |
51422-77-6 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
ZCPKJLFZWFLIIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)OC |
Origin of Product |
United States |
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